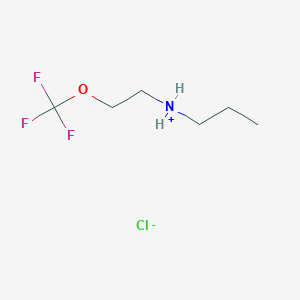![molecular formula C24H24ClN5O2 B6351554 [6-(4-Amino-phenyl)-imidazo[1,2-a]pyrazin-8-yl]-(4-chloro-benzyl)-carbamic acid tert-butyl ester CAS No. 1446488-04-5](/img/structure/B6351554.png)
[6-(4-Amino-phenyl)-imidazo[1,2-a]pyrazin-8-yl]-(4-chloro-benzyl)-carbamic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[6-(4-Amino-phenyl)-imidazo[1,2-a]pyrazin-8-yl]-(4-chloro-benzyl)-carbamic acid tert-butyl ester is a synthetic organic compound with potential applications in medicinal chemistry. Its unique structure, featuring an imidazo[1,2-a]pyrazine core with functional groups that enhance its biochemical reactivity, makes it a subject of interest in the study of novel pharmacophores.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [6-(4-Amino-phenyl)-imidazo[1,2-a]pyrazin-8-yl]-(4-chloro-benzyl)-carbamic acid tert-butyl ester typically involves multi-step organic reactions starting from commercially available precursors. Key steps may include:
Formation of the imidazo[1,2-a]pyrazine core: through cyclization reactions involving suitable intermediates.
Attachment of the 4-amino-phenyl group: via a nucleophilic aromatic substitution.
Introduction of the 4-chloro-benzyl group: through a reaction like Friedel-Crafts alkylation.
Formation of the carbamate ester: via reaction with tert-butyl isocyanate under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial synthesis would likely involve optimization of these steps to ensure scalability, purity, and yield, using processes such as continuous flow reactors, high-pressure systems, and advanced purification techniques like column chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : Can undergo oxidation reactions where the amino group is modified to form various oxidized products.
Reduction: : Reduction of the nitro group (if introduced as an intermediate) to an amino group.
Substitution: : Nucleophilic substitution reactions, particularly involving halogens, could be common.
Reagents and Conditions
Oxidation: : Agents like potassium permanganate or chromium trioxide under acidic or basic conditions.
Reduction: : Catalytic hydrogenation or use of reducing agents like lithium aluminum hydride.
Substitution: : Reagents such as sodium hydride or other strong bases for deprotonation, followed by nucleophiles like alkyl halides.
Major Products
The reactions typically yield products where the primary functional groups (amino, chloro-benzyl, and carbamate ester) undergo structural modifications or substitutions resulting in various derivatives with potential different pharmacological properties.
Aplicaciones Científicas De Investigación
Chemistry
Used as a building block for synthesizing more complex molecules, contributing to the development of new materials and catalysts.
Biology
Studied for its interactions with biological macromolecules, helping in the understanding of molecular recognition and binding processes.
Medicine
Explored for its potential therapeutic effects, particularly in the design and development of drugs targeting specific receptors or enzymes.
Industry
Mecanismo De Acción
Molecular Targets and Pathways
The compound is believed to interact with specific proteins or enzymes, possibly inhibiting or modifying their activity. Its mechanism might involve binding to active sites or altering the conformation of target molecules, thus affecting biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
[5-(4-Amino-phenyl)-imidazo[1,2-a]pyrazin-7-yl]-(4-chloro-benzyl)-carbamic acid tert-butyl ester
[6-(4-Amino-phenyl)-pyrazolo[3,4-b]pyridine-5-yl]-(4-chloro-benzyl)-carbamic acid tert-butyl ester
Uniqueness
Compared to these similar compounds, [6-(4-Amino-phenyl)-imidazo[1,2-a]pyrazin-8-yl]-(4-chloro-benzyl)-carbamic acid tert-butyl ester stands out due to its distinct imidazo[1,2-a]pyrazine core, which may offer unique binding properties and reactivity, enhancing its potential in pharmaceutical research and application.
Got more questions or should we switch gears?
Propiedades
IUPAC Name |
tert-butyl N-[6-(4-aminophenyl)imidazo[1,2-a]pyrazin-8-yl]-N-[(4-chlorophenyl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN5O2/c1-24(2,3)32-23(31)30(14-16-4-8-18(25)9-5-16)22-21-27-12-13-29(21)15-20(28-22)17-6-10-19(26)11-7-17/h4-13,15H,14,26H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRELXIWZAXCCPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=CC=C(C=C1)Cl)C2=NC(=CN3C2=NC=C3)C4=CC=C(C=C4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,2,4,5-Tetrafluoro-3,6-bis[2-[4-(methoxymethoxy)phenyl]ethynyl]benzene](/img/structure/B6351478.png)



![2-[1-(Trifluoromethoxy)methyl]propyl-isoindole-1,3-dione, 97%](/img/structure/B6351512.png)
![2-{2-[(trifluoromethyl)sulfanyl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6351515.png)
![4-[(TRIFLUOROMETHYL)SULFANYL]PIPERIDINE](/img/structure/B6351521.png)
![7-Methoxy-4,5-dihydro-1H-benzo[g]indazole](/img/structure/B6351529.png)


![Dithiocarbonic acid O-ethyl ester S-[2-oxo-2-(5-pyridin-2-yl-thiophen-2-yl)-ethyl] ester](/img/structure/B6351551.png)


